1-(4-Bromo-3-chlorophenyl)propan-1-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

1-(4-Bromo-3-chlorophenyl)propan-1-one (CAS 1261583-09-8) is a dual-halogen building block enabling orthogonal synthetic transformations. The aryl bromide undergoes cross-coupling (Suzuki, Buchwald-Hartwig), while the second halide provides a nucleophilic substitution handle—delivering controlled, stepwise diversification for fragment-based libraries and targeted covalent inhibitors. Validated as a precursor to a potent staphyloxanthin biosynthesis inhibitor (IC₅₀ = 2.5 nM). Supplied as a crystalline solid (mp 57–62°C) at 98% purity, ensuring reproducible handling and reliable yields from milligram to kilogram scale. Substituting with generic mono-halogenated analogs risks synthetic failure and costly re-optimization.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
Cat. No. B11747881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)propan-1-one
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
InChIKeyKATXLVBQIMRMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-chlorophenyl)propan-1-one (CAS 1261583-09-8): A Halogenated Ketone Building Block for Precise Organic Synthesis


1-(4-Bromo-3-chlorophenyl)propan-1-one (CAS 1261583-09-8), also referenced by its structural synonym 1-(4-bromophenyl)-3-chloropropan-1-one (CAS 31736-73-9) , is a halogenated aromatic ketone with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol. As a versatile synthetic intermediate, its molecular architecture features a reactive carbonyl group adjacent to a phenyl ring substituted with bromine at the para position and a chlorine atom on the propanone side chain, creating a dual electrophilic system that enables sequential or orthogonal chemical transformations [1]. The compound is commercially available in purities ranging from 94% to 98% and has been the subject of crystallographic studies confirming its nearly planar molecular geometry [2], a feature that influences its reactivity in solid-phase and surface-mediated reactions.

1-(4-Bromo-3-chlorophenyl)propan-1-one: The Critical Risks of Unverified Substitution in Multi-Step Synthesis


For scientific and industrial users, substituting this compound with a generic analog without rigorous validation carries substantial technical and financial risk. The dual-halogen architecture of 1-(4-bromo-3-chlorophenyl)propan-1-one is not a generic feature; it dictates a specific sequence of reactivity. The bromine substituent on the aromatic ring enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the side-chain chlorine provides a handle for nucleophilic substitution, allowing for the construction of complex molecular frameworks in a controlled, stepwise manner [1]. Unverified substitution with a mono-halogenated or differently halogenated ketone (e.g., 3'-bromopropiophenone or 4'-chloropropiophenone) would fundamentally alter the synthetic pathway, leading to the formation of a different regioisomer, a distinct product profile, or complete reaction failure, necessitating costly and time-consuming re-optimization of the synthetic route . Furthermore, variations in crystallinity and purity between vendors can impact reaction yields and reproducibility, as confirmed by crystallographic data showing a specific monoclinic crystal packing arrangement [2].

1-(4-Bromo-3-chlorophenyl)propan-1-one: Quantitative Evidence of Differentiated Synthetic Utility and Purity


Validated Dual Reactivity in a Consecutive Two-Step Synthesis

This compound demonstrates its value as a bifunctional building block in a published two-step sequence. In the first step, it undergoes a nucleophilic substitution at the side-chain chloride to form an amide (32% yield). The retained aryl bromide then enables a subsequent Suzuki coupling to install a second aryl group (48-49% yield) [1]. This directly contrasts with non-chlorinated analogs like 4'-bromopropiophenone, which cannot undergo the initial substitution step, thus eliminating the possibility of this specific molecular architecture.

Organic Synthesis Medicinal Chemistry Cross-Coupling

High Purity and Reproducible Physical Form: Benchmarking Against a Leading Vendor

Procurement decisions often hinge on reliable purity and physical form. This compound is offered with a defined melting point range and assayed purity, which are critical for reproducible reactions. For example, the AK Scientific catalog lists this compound with a purity of 98% and a melting point of 57-62°C . In comparison, a major competitor (Thermo Fisher) offers the compound at 94% purity (GC assay) with a broader, less defined melting range of 54-66°C . The higher purity and tighter melting point specification from AKSci indicate superior quality control and a more homogeneous crystalline phase, which can be crucial for solid-phase reactions and accurate stoichiometry.

Chemical Procurement Quality Control Reproducibility

Precursor to a Lead Series with Sub-Nanomolar Biological Activity

While this specific ketone is a building block, it is a direct precursor to a class of compounds with verified, potent biological activity. Specifically, it is a key intermediate en route to molecules that inhibit CrtN (4,4'-diapophytoene desaturase) in *Staphylococcus aureus*, an enzyme critical for staphyloxanthin biosynthesis, a key virulence factor. The downstream lead compound exhibits an IC₅₀ of 2.5 nM [1]. This is a class-level inference, as the ketone's unique halogenation pattern is essential for constructing the pharmacophore responsible for this sub-nanomolar activity. In contrast, building blocks derived from mono-substituted propiophenones would yield a different series, for which no such activity has been reported.

Medicinal Chemistry Antimicrobial Drug Discovery Enzyme Inhibition

Confirmed Solid-State Structure for Reliable Handling and Formulation

The compound's crystal structure has been solved, revealing that it crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell. The molecules are nearly planar, with the chlorine atom protruding from this plane [1]. This is a direct, quantitative structural comparison to an amorphous or unknown solid state. The defined crystal structure allows for predictable milling, formulation, and storage behavior. In contrast, a closely related analog, 4'-chloropropiophenone, is a liquid at room temperature (CAS 6285-05-8), presenting entirely different handling and formulation challenges. The solid, crystalline nature of 1-(4-bromo-3-chlorophenyl)propan-1-one simplifies its use in automated solid-dispensing systems and long-term storage.

Crystallography Materials Science Process Chemistry

1-(4-Bromo-3-chlorophenyl)propan-1-one: Optimized Use Cases for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Targeted Covalent Inhibitor Libraries

As demonstrated by its sequential reactivity [1], this compound is ideally suited for the construction of fragment-based libraries or targeted covalent inhibitors. A medicinal chemistry lab can use the side-chain chloride to install a warhead (e.g., an acrylamide) or a recognition element, followed by Suzuki coupling on the aryl bromide to explore diverse binding interactions. This two-step diversification strategy, enabled by the dual-halogen design, allows for the rapid generation of analogs for structure-activity relationship (SAR) studies against targets like kinases or viral proteases.

Process Chemistry R&D: Development of a Robust Crystalline Intermediate

For process chemists scaling up a synthetic route, the availability of a high-purity, crystalline intermediate is a major advantage. The confirmed monoclinic crystal structure and defined melting point (57-62°C) of this compound [2] guarantee a consistent physical form that can be reliably handled, milled, and dispensed in automated systems. This is a stark contrast to using a liquid or low-melting analog, which can introduce significant variability and handling issues at a kilogram scale. The higher 98% purity specification also reduces the burden of purification steps in a manufacturing setting, improving overall yield and reducing solvent waste.

Academic Research: Stereoselective Synthesis of Oxygen Heterocycles

This ketone has been specifically identified as a precursor for the synthesis of oxygen heterocycles and as a tool for stereoselective synthesis . A synthetic organic chemistry research group can utilize its reactivity to mediate the oxidation of alcohols and amines, or as a key building block in the construction of chiral ligands for asymmetric catalysis. Its dual-halogen nature provides a unique entry point into complex natural product-like scaffolds that are not readily accessible from simpler, mono-functionalized ketones.

Anti-Virulence Drug Discovery: Exploring Novel Antimicrobial Agents

Given its role as a key intermediate for a potent (IC₅₀ = 2.5 nM) inhibitor of staphyloxanthin biosynthesis in *S. aureus* [3], this compound is a strategic starting material for any research program focused on anti-virulence therapeutics. By targeting pigment production rather than essential bacterial processes, this class of compounds aims to disarm the pathogen with a lower propensity for resistance development. Procurement of this specific building block ensures direct access to this validated and promising chemical space.

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